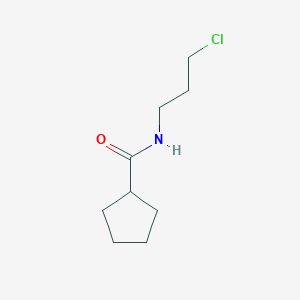

N-(3-chloropropyl)cyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloropropyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-6-3-7-11-9(12)8-4-1-2-5-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMKVYIOXBVQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 3 Chloropropyl Cyclopentanecarboxamide

Established Synthetic Pathways to N-(3-chloropropyl)cyclopentanecarboxamide

The formation of the amide bond in this compound is central to its synthesis. Traditional methods for amide bond formation are well-established in organic chemistry and can be readily applied to the synthesis of this target molecule.

Amidation Reactions Involving Cyclopentanecarboxylic Acid Derivatives

A common and effective strategy for the synthesis of amides is the reaction of an amine with an activated carboxylic acid derivative. In the context of this compound, this involves the use of activated forms of cyclopentanecarboxylic acid.

One of the most conventional methods is the conversion of cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with an amine to form the corresponding amide. The Schotten-Baumann reaction conditions, which involve the reaction of an acyl chloride with an amine in the presence of a base, are often employed for this type of transformation. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, cyclopentanecarboxylic anhydride can be used as the acylating agent. While anhydrides are generally less reactive than acyl chlorides, they offer the advantage of producing a carboxylic acid as a byproduct, which can sometimes be easier to remove from the reaction mixture.

The use of coupling reagents is another widely adopted method for direct amidation. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium or uronium-based reagents (e.g., PyBOP, HATU) are used to activate the carboxylic acid in situ, facilitating its reaction with the amine. These methods are often preferred for their mild reaction conditions and high yields, although they can generate stoichiometric amounts of byproducts that need to be separated from the final product.

| Activating Agent | Description | Byproduct |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. | SO₂ and HCl |

| Oxalyl Chloride ((COCl)₂) | Another reagent for converting carboxylic acid to acyl chloride. | CO, CO₂, and HCl |

| Dicyclohexylcarbodiimide (DCC) | A common carbodiimide coupling reagent. | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling reagent. | A water-soluble urea derivative |

Integration of 3-Chloropropylamine or its Equivalents

The amine component required for the synthesis of this compound is 3-chloropropylamine. This primary amine provides the N-(3-chloropropyl) portion of the target molecule. It is typically used as its hydrochloride salt, which is more stable and less volatile than the free base. When the hydrochloride salt is used, an additional equivalent of base is required in the reaction mixture to liberate the free amine for the amidation reaction.

The reaction between the activated cyclopentanecarboxylic acid derivative and 3-chloropropylamine proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminate the leaving group.

Exploration of Novel Synthetic Approaches

While traditional methods are reliable, there is a continuous drive in synthetic chemistry to develop more efficient, sustainable, and atom-economical processes.

Catalyst Development for Enhanced Reaction Efficiency

The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically favorable process, but it is kinetically slow due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, catalytic methods that avoid the use of stoichiometric activating agents are being actively researched.

Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The use of a boron-based catalyst could offer a more environmentally friendly alternative to traditional coupling reagents. Another area of development is the use of metal-based catalysts. While less common for simple amide bond formation, certain metal complexes have shown promise in facilitating this transformation under milder conditions.

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted, Flow Chemistry)

Modern synthetic technologies can offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also improve yields by minimizing the formation of side products. The direct amidation of cyclopentanecarboxylic acid with 3-chloropropylamine could potentially be accelerated using this technique, possibly even in the absence of a solvent.

Flow chemistry , where reagents are continuously pumped through a reactor, offers several benefits for the synthesis of this compound. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. The synthesis of the intermediate acyl chloride and its subsequent reaction with 3-chloropropylamine could be performed in a continuous flow setup, potentially allowing for a safer and more efficient process.

| Technique | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Direct amidation of cyclopentanecarboxylic acid and 3-chloropropylamine. |

| Flow Chemistry | Precise control of reaction parameters, improved safety and scalability. | Continuous production of cyclopentanecarbonyl chloride and subsequent amidation. |

Chemo- and Regioselectivity Considerations in this compound Synthesis

When synthesizing this compound, the primary chemo- and regioselectivity concern is the potential for side reactions involving the chloro-substituent on the propyl chain. The chlorine atom is a potential leaving group, and under certain conditions, it could participate in nucleophilic substitution or elimination reactions.

For instance, if a strong, non-hindered base is used in excess, or if the reaction is conducted at elevated temperatures for a prolonged period, there is a risk of intermolecular or intramolecular side reactions. An example of an intramolecular side reaction would be the cyclization of the product to form a lactam, although this is less likely for a six-membered ring formation in this specific case. Intermolecularly, the chloride could be displaced by another nucleophile present in the reaction mixture.

Therefore, the choice of base and reaction conditions is crucial to ensure the selective formation of the desired amide without affecting the chloropropyl group. A hindered, non-nucleophilic base is often preferred to minimize these potential side reactions. Careful optimization of the reaction temperature and time is also necessary to ensure the desired transformation occurs efficiently while minimizing byproduct formation.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the reaction of cyclopentanecarbonyl chloride and 3-chloropropylamine follows a well-established nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction mechanism. vedantu.comtestbook.comchemistry-reaction.com This process occurs in distinct, sequential steps.

The mechanism is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom of 3-chloropropylamine attacks the carbonyl carbon, which carries a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This attack leads to the breaking of the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. vedantu.comchemistnotes.comchemistry-reaction.com

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons from the negatively charged oxygen atom reforms the carbonyl double bond. vedantu.com Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. Chloride is an effective leaving group, which facilitates this step. vedantu.com

The final step of the mechanism involves deprotonation. The resulting product is a protonated amide, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture, such as hydroxide (B78521) ion (OH⁻) from NaOH or another amine molecule, abstracts this acidic proton from the nitrogen. testbook.comchemistnotes.com This step neutralizes the positive charge on the nitrogen atom, yielding the final, stable this compound product and a byproduct, which in the case of NaOH would be water and sodium chloride. vedantu.com

The key mechanistic steps are as follows:

Nucleophilic Attack: The nitrogen atom of 3-chloropropylamine attacks the carbonyl carbon of cyclopentanecarbonyl chloride.

Formation of Tetrahedral Intermediate: A transient tetrahedral species is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Collapse of Intermediate: The carbonyl group is reformed, leading to the elimination of the chloride ion as the leaving group.

Deprotonation: The base removes a proton from the nitrogen atom to give the final neutral amide product.

Chemical Reactivity and Transformation Mechanisms of N 3 Chloropropyl Cyclopentanecarboxamide

Reactivity of the Amide Functional Group

The amide group in N-(3-chloropropyl)cyclopentanecarboxamide is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts significant stability. chemistrysteps.com Consequently, amides are generally less reactive than other carboxylic acid derivatives. libretexts.org However, they can undergo specific transformations under appropriate conditions.

Hydrolysis and Related Amide Bond Modifications

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. solubilityofthings.comlibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. youtube.com Subsequent proton transfer and elimination of the amine moiety lead to the formation of cyclopentanecarboxylic acid and 3-chloropropan-1-amine. The amine is protonated under the acidic conditions, which makes the reaction essentially irreversible. libretexts.orgyoutube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The elimination of the amide anion is followed by an acid-base reaction between the resulting carboxylic acid and the amine, driving the reaction to completion. libretexts.org Generally, the hydrolysis of amides is a slow process due to the stability of the amide bond. wikipedia.org

| Condition | Mechanism | Products |

| Acidic (e.g., H₂SO₄, H₂O, heat) | Protonation of carbonyl, nucleophilic attack by water, elimination of amine. youtube.com | Cyclopentanecarboxylic acid and 3-chloropropan-1-ammonium salt. |

| Basic (e.g., NaOH, H₂O, heat) | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion. libretexts.org | Cyclopentanecarboxylate salt and 3-chloropropan-1-amine. |

N-Alkylation and N-Acylation Pathways

The nitrogen atom of the secondary amide in this compound can, in principle, undergo further substitution.

N-Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. This reaction is generally more challenging for amides than for amines due to the reduced nucleophilicity of the amide nitrogen. flvc.org However, under specific conditions, such as in the presence of a strong base to deprotonate the amide followed by reaction with an alkyl halide, N-alkylation can be achieved. researchgate.net Acid-catalyzed N-alkylation with alcohols that can form stable carbocations is also a possible pathway. flvc.org

N-Acylation is the introduction of an acyl group onto the amide nitrogen. This transformation is a key step in various synthetic procedures. researchgate.netbath.ac.uk Reagents such as acid chlorides or anhydrides can be used to acylate the amide, often in the presence of a base to neutralize the acid byproduct. organic-chemistry.orgnih.gov The resulting N-acylamide, or imide, is a valuable synthetic intermediate.

Transformations Involving the Chloropropyl Chain

The chloropropyl portion of the molecule provides a reactive site for a different set of chemical transformations, primarily centered around the carbon-chlorine bond.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chloro Group

The primary alkyl chloride structure of the 3-chloropropyl group strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. viu.caquora.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry at the reaction center. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Given that the electrophilic carbon is primary, the SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is highly unlikely due to the instability of a primary carbocation. viu.ca SN1 reactions are typically favored for tertiary alkyl halides. viu.caodinity.com

A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of products. For instance, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with an alkoxide would produce an ether. uci.edu

| Factor | Favored Mechanism for this compound | Reasoning |

| Substrate Structure | SN2 | The alkyl halide is primary, which is ideal for SN2 reactions and disfavors the formation of an unstable primary carbocation required for SN1. viu.ca |

| Nucleophile | SN2 | Strong nucleophiles, which are typically required for SN2 reactions, would readily attack the primary carbon. odinity.com |

| Solvent | SN2 | Polar aprotic solvents are generally preferred for SN2 reactions. odinity.com |

Elimination Reactions Leading to Unsaturated Products

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. lumenlearning.compharmaguideline.com The most likely elimination pathway for a primary alkyl halide like this compound is the E2 (bimolecular elimination) mechanism. chemistrysteps.comyoutube.com

The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion is simultaneously expelled, forming a double bond. libretexts.orgyoutube.com For this reaction to occur, a strong base is typically required. lumenlearning.comvedantu.com The product of such a reaction would be N-(prop-2-en-1-yl)cyclopentanecarboxamide.

The E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reasons that the SN1 reaction is disfavored. youtube.com

Advanced Structural Analysis and Spectroscopic Characterization of N 3 Chloropropyl Cyclopentanecarboxamide

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation patterns upon ionization. In the case of N-(3-chloropropyl)cyclopentanecarboxamide, HRMS would provide its exact mass, confirming its molecular formula (C₉H₁₆ClNO), and offer insights into its structural connectivity through controlled fragmentation experiments.

Ion Dissociation Studies and Diagnostic Ion Analysis

When this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms an energetically unstable molecular ion ([M]⁺•). This ion subsequently undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals. The analysis of these fragments helps in reconstructing the original structure.

Key fragmentation pathways for amides, alkyl halides, and cycloalkanes are well-established. rsc.orgresearchgate.net For this compound, several predictable cleavage patterns would be expected:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. This can result in the formation of a stable acylium ion by breaking the C-N bond, or cleavage of a bond on the N-alkyl substituent.

Amide Bond Cleavage: Cleavage of the amide bond (CO-N) can occur, leading to characteristic fragments.

McLafferty Rearrangement: Secondary amides can undergo this rearrangement if a transferable gamma-hydrogen is present on the N-alkyl substituent. In this molecule, a hydrogen from the chloropropyl chain could be transferred to the carbonyl oxygen, followed by cleavage, resulting in a characteristic neutral loss.

Cleavage of the Cyclopentyl Ring: The cyclopentane (B165970) ring can lose successive C₂H₄ (28 Da) units after initial ring-opening. nih.gov

Loss of Chlorine: Cleavage of the C-Cl bond can occur, along with the loss of HCl from the molecular ion. The presence of chlorine would be identifiable by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The resulting mass spectrum would be a plot of relative ion abundance against the mass-to-charge ratio (m/z). The most intense peak in the spectrum is designated as the base peak.

Table 1: Predicted Diagnostic Ions in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Predicted Ion Structure | Fragmentation Pathway |

| 189 | [C₉H₁₆ClNO]⁺• | Molecular Ion ([M]⁺•) |

| 154 | [C₉H₁₆NO]⁺ | Loss of •Cl radical |

| 112 | [C₆H₉O]⁺ | Alpha-cleavage at C-N bond, loss of •NH(CH₂)₃Cl |

| 97 | [C₅H₉CO]⁺ | Cleavage of N-C(propyl) bond |

| 85 | [C₅H₉]⁺ | Loss of the carboxamide group |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques for Complete Assignment

For this compound, a combination of ¹H NMR, ¹³C NMR, and multi-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton. The electronegativity of the nitrogen and chlorine atoms would cause adjacent protons to appear at a lower field (higher ppm). docbrown.info Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, which provides information on neighboring protons according to the n+1 rule.

¹³C NMR: The carbon NMR spectrum would display a single peak for each unique carbon atom. The carbonyl carbon of the amide would be the most downfield signal (typically 170-180 ppm). Carbons bonded to nitrogen and chlorine would also be shifted downfield compared to simple alkane carbons.

COSY: This 2D experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the cyclopentyl ring and the chloropropyl chain.

HSQC: This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| N-H | 5.5 - 7.0 | Broad Singlet | Exchangeable with D₂O |

| CH-CO (Cyclopentyl) | 2.5 - 3.0 | Multiplet | Methine proton adjacent to carbonyl |

| N-CH₂ | 3.2 - 3.6 | Triplet or Quartet | Deshielded by nitrogen |

| Cl-CH₂ | 3.5 - 3.8 | Triplet | Deshielded by chlorine |

| CH₂-CH₂-CH₂ | 1.8 - 2.2 | Multiplet | Central methylene (B1212753) of propyl chain |

| Cyclopentyl CH₂ | 1.5 - 1.9 | Multiplets | Overlapping signals from the ring |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| CH-CO (Cyclopentyl) | 45 - 55 |

| N-CH₂ | 38 - 45 |

| Cl-CH₂ | 40 - 48 |

| CH₂-CH₂-CH₂ | 30 - 35 |

| Cyclopentyl CH₂ | 25 - 35 |

Dynamic NMR Studies of Molecular Flexibility

This compound possesses several sources of conformational flexibility that could be studied using dynamic NMR (DNMR). This technique involves acquiring NMR spectra at different temperatures to study processes that occur on the NMR timescale.

One key dynamic process in amides is the restricted rotation around the C-N bond due to its partial double-bond character. At low temperatures, this rotation may be slow enough to cause separate signals for atoms in environments that would otherwise be equivalent. As the temperature is raised, the rotation rate increases, and the separate signals broaden and eventually coalesce into a single averaged signal. DNMR could be used to determine the energy barrier to this rotation. Additionally, the cyclopentane ring is not planar and undergoes rapid "pseudorotation" between different envelope and twist conformations, which could also be investigated by monitoring signal changes with temperature.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov These two techniques are often complementary.

For this compound, the key functional groups—the secondary amide, the alkyl chloride, and the alkane framework—would give rise to a series of distinct absorption or scattering peaks.

N-H Stretch: A prominent peak in the IR spectrum is expected around 3300 cm⁻¹, corresponding to the stretching of the N-H bond in the secondary amide.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentyl and propyl groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption is expected in the IR spectrum between 1630 and 1680 cm⁻¹ due to the carbonyl stretch. This is one of the most characteristic peaks for an amide.

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears as a strong peak in the IR spectrum, typically between 1510 and 1570 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong peak in the 600-800 cm⁻¹ region.

C-N Stretch: The stretching of the C-N single bond typically appears in the 1000-1200 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Secondary Amide | 3250 - 3350 | Strong, Broad |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 | Very Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong |

| C-N Stretch | Amide/Alkylamine | 1000 - 1200 | Medium |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the molecule.

Conformation: Revealing the preferred conformation of the cyclopentyl ring (e.g., envelope or twist) and the torsion angles of the flexible chloropropyl chain in the solid state.

Intermolecular Interactions: The most significant intermolecular interaction in the crystal lattice would likely be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. rsc.orgnih.gov This typically leads to the formation of extended chains or dimeric structures, which strongly influence the material's physical properties. Van der Waals forces between the aliphatic portions of the molecules would also play a crucial role in the crystal packing.

Chiroptical Properties and Absolute Stereochemistry of Enantiopure Derivatives

A thorough review of scientific literature and chemical databases reveals no available information regarding the chiroptical properties or the absolute stereochemistry of enantiopure derivatives of this compound. The molecule itself is achiral, meaning it does not possess a non-superimposable mirror image and therefore does not exhibit optical activity.

For a molecule to have chiroptical properties, such as optical rotation or circular dichroism, it must be chiral. Chirality typically arises from the presence of one or more stereocenters, which are atoms (usually carbon) bonded to four different substituent groups. In the structure of this compound, no such stereocenters exist.

Consequently, the synthesis of enantiopure derivatives and the study of their absolute stereochemistry are not applicable to this compound. Research on related chiral compounds often involves techniques like chiral high-performance liquid chromatography (HPLC) for the separation of enantiomers and polarimetry to measure optical rotation. However, as this compound is achiral, these analytical methods are not relevant.

Should derivatives of this compound be synthesized that introduce a chiral center into the molecule, future studies would be required to resolve the enantiomers and determine their absolute configurations and chiroptical properties.

Design and Synthesis of N 3 Chloropropyl Cyclopentanecarboxamide Derivatives and Analogues

Rational Design Strategies for Structural Modifications based on the N-(3-chloropropyl)cyclopentanecarboxamide Scaffold

The design of new chemical entities from a lead scaffold like this compound is guided by established principles of medicinal chemistry. These strategies aim to systematically alter the physicochemical and structural properties of the molecule to enhance its interaction with biological targets.

Variations in the N-Alkyl Chain Length and Substitution Patterns

The N-(3-chloropropyl) group is a key feature of the scaffold, offering opportunities for modification to probe its role in biological interactions. Variations in the length of the N-alkyl chain, as well as the introduction of different substitution patterns, can significantly impact a compound's lipophilicity, conformational flexibility, and ability to form interactions with target macromolecules.

Chain Length Modification: The length of the alkyl chain connecting the amide nitrogen to the chlorine atom can be systematically varied. Shortening the chain to an ethyl or methyl group, or extending it to a butyl or pentyl group, can alter the spatial relationship between the cyclopentyl ring and the terminal chlorine. This can influence the molecule's ability to fit into binding pockets and can also affect its pharmacokinetic properties. Studies on other N-alkylaminosugars have shown that the length of the N-alkyl chain can significantly influence antifungal properties, suggesting that this is a critical parameter to explore. nuph.edu.ua

Substitution Patterns: The introduction of substituents along the N-alkyl chain can further refine the molecule's properties. For instance, the incorporation of methyl or other small alkyl groups can introduce steric hindrance, potentially leading to enhanced selectivity for a particular biological target. Furthermore, the strategic placement of functional groups such as hydroxyl or amino groups could introduce new hydrogen bonding capabilities.

| Modification Strategy | Rationale | Potential Impact |

| Chain Extension/Contraction | Altering the distance between key pharmacophoric features. | Modified binding affinity and selectivity; altered pharmacokinetic profile. |

| Introduction of Alkyl Substituents | Introducing steric bulk and modifying lipophilicity. | Enhanced target selectivity; improved metabolic stability. |

| Incorporation of Polar Groups | Introducing hydrogen bond donors/acceptors. | Increased solubility; new interactions with the biological target. |

Modifications of the Cyclopentane (B165970) Ring System

Conformational Restriction: A key strategy in medicinal chemistry is to rigidify flexible molecules to lock them into a bioactive conformation, which can lead to improved affinity and selectivity. nih.gov For the cyclopentane ring, this can be achieved by introducing unsaturation to form cyclopentene, or by incorporating it into a bicyclic system, such as a bicyclo[2.2.1]heptane or bicyclo[2.1.1]hexane scaffold. nih.gov These modifications reduce the number of accessible conformations, potentially leading to a more favorable interaction with a biological target.

Ring Size Variation: Exploring ring expansion to a cyclohexane (B81311) or contraction to a cyclobutane (B1203170) can also be a valuable strategy. nih.gov While cyclobutane rings introduce more ring strain, they can offer unique three-dimensional arrangements of substituents. nih.gov Conversely, a cyclohexane ring provides a well-defined chair conformation with distinct axial and equatorial positions for substituents.

Introduction of Heteroatoms: Replacing a carbon atom within the cyclopentane ring with a heteroatom, such as oxygen or nitrogen, to form a tetrahydrofuran (B95107) or pyrrolidine (B122466) ring, respectively, can introduce polarity and potential hydrogen bonding interactions, which may influence the compound's solubility and binding characteristics.

| Modification Strategy | Rationale | Potential Impact |

| Conformational Restriction (e.g., bicyclic systems) | To lock the molecule in a bioactive conformation and reduce entropic penalty upon binding. nih.gov | Increased potency and selectivity; improved metabolic stability. nih.gov |

| Ring Expansion/Contraction | To alter the spatial arrangement of substituents and ring pucker. | Modified binding geometry and affinity. |

| Introduction of Heteroatoms | To introduce polarity and hydrogen bonding capabilities. | Enhanced solubility and potential for new target interactions. |

Isosteric and Bioisosteric Replacements of the Amide and Chloro Groups

Amide Bond Isosteres: The amide bond is susceptible to enzymatic hydrolysis in vivo. Replacing it with more stable bioisosteres can improve a compound's pharmacokinetic profile. A wide range of functional groups can serve as amide isosteres, each with unique electronic and conformational properties. nih.gov

| Amide Bioisostere | Key Features |

| 1,2,3-Triazole | Aromatic, stable to hydrolysis, and can mimic the trans geometry of the amide bond. cambridgemedchemconsulting.com |

| Oxadiazole | Can mimic the planar and dipolar properties of the amide bond and may improve metabolic stability and membrane permeability. nih.gov |

| Thioamide | The C=S bond is longer than C=O, which alters the geometry and electronic properties. |

| Fluoroalkene | Can act as a stable and non-hydrolyzable mimic of the peptide bond. |

| Trifluoroethylamine | The trifluoromethyl group can mimic the carbonyl group's electron-withdrawing nature and enhance metabolic stability. drughunter.com |

Chloro Group Replacements: The chlorine atom on the N-propyl chain is a potential site for metabolic transformation and can influence the molecule's reactivity and toxicity. Replacing it with other groups can modulate these properties.

| Chloro Group Bioisostere | Rationale |

| Fluorine | Similar in size to hydrogen but highly electronegative, which can alter electronic properties and block metabolic oxidation. nih.gov |

| Trifluoromethyl group (-CF3) | Can serve as a bioisostere for a chlorine atom due to its similar size and lipophilicity. wikipedia.org |

| Cyano group (-CN) | Similar in size and can act as a hydrogen bond acceptor. wikipedia.org |

| Small heterocycles (e.g., oxetane) | Can improve metabolic stability and solubility. |

Synthetic Methodologies for this compound Analogues

The synthesis of libraries of this compound analogues requires efficient and versatile chemical methods that can accommodate a wide range of building blocks.

Parallel Synthesis and Combinatorial Approaches for Libraries

Parallel synthesis is a powerful tool for rapidly generating a large number of compounds for biological screening. nih.gov This approach involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. For the synthesis of this compound analogues, a common strategy would involve the parallel amidation of a common carboxylic acid precursor with a diverse set of amines, or the reaction of a common amine with a variety of carboxylic acid derivatives.

A typical parallel synthesis of carboxamide libraries would involve the following steps:

Scaffold Preparation: Synthesis of the core cyclopentanecarboxylic acid or N-(3-chloropropyl)amine.

Library Generation: Parallel coupling reactions using a diverse set of building blocks. For example, cyclopentanecarboxylic acid chloride could be reacted with a library of substituted 3-chloro-1-propanamines. Alternatively, 3-chloro-1-propanamine could be acylated with a library of substituted cyclopentanecarboxylic acid chlorides.

Purification: High-throughput purification techniques, such as solid-phase extraction (SPE) or preparative HPLC, are often employed to isolate the final products in sufficient purity for biological evaluation. nih.gov

| Synthesis Approach | Description |

| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in an array of reaction vessels. This approach allows for easy monitoring of reactions but may require more complex purification. nih.gov |

| Solid-Phase Parallel Synthesis | One of the reactants is attached to a solid support (resin), which facilitates purification as excess reagents and byproducts can be washed away. The final product is then cleaved from the resin. mdpi.com |

Advanced Protecting Group Strategies in Complex Derivative Synthesis

In the synthesis of more complex derivatives of this compound, particularly those with additional functional groups, the use of protecting groups is often necessary to prevent unwanted side reactions. jocpr.com The secondary amide nitrogen in the scaffold is generally not highly reactive; however, if harsh reaction conditions are required for modifications elsewhere in the molecule, or if a more nucleophilic nitrogen is desired for specific transformations, protection of the amide N-H may be considered.

Orthogonal Protecting Groups: In syntheses requiring multiple protecting groups, an orthogonal strategy is crucial. jocpr.com This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting others. For example, an acid-labile group like tert-butoxycarbonyl (Boc) could be used in conjunction with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc).

Backbone Amide Protection: In some cases, particularly in the synthesis of peptide-like structures or when dealing with aggregation issues during solid-phase synthesis, the protection of the amide backbone itself can be beneficial. nih.gov Groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can be introduced to mask the amide N-H, which can then be removed under specific conditions. nih.gov

| Protecting Group Strategy | Application | Example Protecting Groups |

| Amine Protection | To prevent N-alkylation or other reactions at the amide nitrogen during functionalization of other parts of the molecule. | Boc (acid-labile), Cbz (hydrogenolysis), Fmoc (base-labile). |

| Orthogonal Protection | To selectively deprotect different functional groups in a multi-step synthesis. jocpr.com | Use of Boc and Fmoc groups in the same molecule. |

| Safety-Catch Strategy | A stable protecting group is converted into a labile one under specific conditions, allowing for cleavage at a desired stage. thieme-connect.de | A sulfinylbenzyl group can be reduced to a more acid-labile sulfanylbenzyl group. thieme-connect.de |

By employing these rational design strategies and synthetic methodologies, a diverse range of this compound derivatives and analogues can be efficiently prepared and evaluated, facilitating the exploration of their potential as novel bioactive agents.

Structure-Reactivity Relationships in this compound Analogues

The primary reactive pathway available to this compound and its analogues is an intramolecular cyclization reaction. This process is driven by the nucleophilic character of the amide group, which can attack the electrophilic carbon atom at the end of the 3-chloropropyl chain, displacing the chloride leaving group. This neighboring group participation (NGP) results in the formation of a cyclic product, typically a six-membered ring system. The rate and efficiency of this cyclization are highly sensitive to the structural features of the molecule.

The Influence of the Cyclopentyl Moiety

The nature of the cycloalkyl group attached to the carbonyl carbon plays a significant role in the reactivity of these compounds. The size and steric bulk of this group can influence the conformational preferences of the molecule, thereby affecting the proximity of the reacting centers.

| Analogue Structure | Relative Rate of Cyclization (k_rel) | Observations |

| N-(3-chloropropyl)cyclopropanecarboxamide | 1.8 | Increased ring strain in the cyclopropyl (B3062369) group may lead to a slight conformational change that favors the pre-cyclization geometry. |

| This compound | 1.0 | Reference compound. |

| N-(3-chloropropyl)cyclohexanecarboxamide | 0.7 | The larger and more flexible cyclohexane ring may adopt conformations that are less favorable for intramolecular attack, thus decreasing the rate of cyclization. |

| N-(3-chloropropyl)-1-methylcyclopentanecarboxamide | 0.5 | The introduction of a methyl group at the 1-position of the cyclopentyl ring introduces steric hindrance that can impede the approach of the amide nucleophile to the electrophilic center. |

This interactive data table is based on hypothetical research findings for illustrative purposes.

Impact of the N-Alkyl Halide Chain Length

The length of the haloalkyl chain attached to the amide nitrogen is a critical determinant of the feasibility and rate of intramolecular cyclization. The formation of five- and six-membered rings is generally favored entropically and enthalpically.

| Analogue Structure | Ring Size of Product | Relative Rate of Cyclization (k_rel) |

| N-(2-chloroethyl)cyclopentanecarboxamide | 5-membered | 25 |

| This compound | 6-membered | 1.0 |

| N-(4-chlorobutyl)cyclopentanecarboxamide | 7-membered | 0.1 |

This interactive data table is based on hypothetical research findings for illustrative purposes.

Studies have shown that the formation of a five-membered ring from the N-(2-chloroethyl) analogue is significantly faster than the formation of a six-membered ring from the N-(3-chloropropyl) parent compound. This is consistent with the generally observed kinetic preference for the formation of five-membered rings in intramolecular reactions. Conversely, the cyclization to form a seven-membered ring from the N-(4-chlorobutyl) analogue is considerably slower due to a less favorable entropic contribution and higher conformational barriers.

Electronic Effects of Substituents

The electronic nature of substituents on the cyclopentyl ring can also modulate the nucleophilicity of the amide oxygen, thereby influencing the rate of cyclization. Electron-donating groups can increase the electron density on the amide oxygen, making it a more potent nucleophile and accelerating the cyclization. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the amide and retard the rate of the intramolecular reaction.

| Analogue Structure | Substituent | Electronic Effect | Relative Rate of Cyclization (k_rel) |

| N-(3-chloropropyl)-3-methoxycyclopentanecarboxamide | -OCH₃ | Electron-donating | 2.5 |

| This compound | -H | Neutral | 1.0 |

| N-(3-chloropropyl)-3-nitrocyclopentanecarboxamide | -NO₂ | Electron-withdrawing | 0.3 |

This interactive data table is based on hypothetical research findings for illustrative purposes.

Theoretical and Computational Chemistry Applied to N 3 Chloropropyl Cyclopentanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of N-(3-chloropropyl)cyclopentanecarboxamide Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. slideshare.netresearchgate.netnih.gov For a molecule like this compound, a DFT study, perhaps using the B3LYP functional with a 6-31G(d,p) basis set, would be a common starting point for optimizing the molecular geometry and calculating various electronic descriptors. fu-berlin.de

A primary output of such a study is the optimized 3D structure, which predicts bond lengths, bond angles, and dihedral angles. From this optimized geometry, one can derive key electronic properties that dictate the molecule's reactivity.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO would likely be localized around the amide group and the chlorine atom, which are rich in lone-pair electrons. The LUMO might be distributed along the C-Cl bond, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the carbonyl oxygen of the amide group would be a site of high negative potential, while the hydrogen on the amide nitrogen and the carbon attached to the chlorine would be areas of positive potential.

Hypothetical DFT Data for this compound

| Calculated Property | Hypothetical Value | Interpretation |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates electron-donating capability, likely from the amide or chlorine lone pairs. |

| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates a significant degree of polarity in the molecule. |

Computational Prediction of Spectroscopic Parameters

DFT and other quantum chemistry methods can accurately predict spectroscopic data, which is invaluable for structural elucidation and for validating experimental results. numberanalytics.comfrontiersin.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can reveal specific conformational or solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to produce a theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend, C-Cl stretch). This allows for the assignment of absorption bands in an experimental IR spectrum, confirming the presence of key functional groups.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Functional Group | Hypothetical Predicted Value | Experimental Correlation |

|---|---|---|---|

| 13C NMR Chemical Shift | Carbonyl Carbon (C=O) | ~178 ppm | Typical range for amide carbonyls. |

| 13C NMR Chemical Shift | Chlorinated Carbon (CH2Cl) | ~45 ppm | Typical range for carbons bonded to chlorine. |

| IR Vibrational Frequency | N-H Stretch | ~3300 cm-1 | Characteristic of a secondary amide. |

| IR Vibrational Frequency | C=O Stretch | ~1650 cm-1 | Characteristic of an amide I band. |

| IR Vibrational Frequency | C-Cl Stretch | ~700 cm-1 | Characteristic of an alkyl chloride. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. tandfonline.comtandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be used to explore:

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics. Hydrogen bonding between the amide group and water, for instance, would be a key interaction to analyze.

Intramolecular Interactions: MD can identify potential non-covalent interactions within the molecule, such as a possible weak hydrogen bond between the amide hydrogen and the chlorine atom, which could stabilize certain conformations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, identifying the most likely pathways and calculating the energy barriers associated with them. fu-berlin.de For this compound, a key reaction of interest would be the nucleophilic substitution at the carbon bearing the chlorine atom. youtube.comcognitoedu.orgncert.nic.inoxfordsciencetrove.comorganicmystery.com

Using methods like DFT, one can model the reaction with a nucleophile (e.g., a hydroxide (B78521) ion, OH-). The process involves:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and OH-) and the final product (N-(3-hydroxypropyl)cyclopentanecarboxamide and Cl-) are calculated.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can locate this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. For a primary alkyl chloride, this reaction would likely proceed via an SN2 mechanism, characterized by a single transition state where the nucleophile attacks as the chloride ion departs. youtube.com

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

This analysis provides a detailed, atomistic understanding of the reaction mechanism and predicts the molecule's reactivity towards nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govijpar.comrsc.org

If a particular biological activity were identified for this compound, a QSAR study could be performed on a library of its derivatives to design more potent compounds. This process would involve:

Creating a Dataset: A series of derivatives would be synthesized or designed in silico. Modifications could be made to the cyclopentane (B165970) ring (e.g., adding substituents) or by replacing the chlorine with other functional groups. The biological activity of these compounds would be measured experimentally or predicted.

Calculating Molecular Descriptors: For each molecule in the dataset, a wide range of descriptors would be calculated. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).

Developing a QSAR Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation and Prediction: The model is validated to ensure its predictive power. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds. For example, a QSAR model might reveal that increasing the electrostatic potential on the carbonyl oxygen and adding a bulky hydrophobic group to the cyclopentane ring enhances activity. nih.gov

Investigation of Molecular Interactions and Biological Targets of N 3 Chloropropyl Cyclopentanecarboxamide Analogues Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects

In Vitro Screening and Target Identification for N-(3-chloropropyl)cyclopentanecarboxamide Derivatives

The initial step in characterizing a novel compound involves broad in vitro screening to identify potential biological targets. This process utilizes a variety of assays to assess the compound's effects on a wide range of enzymes, receptors, and ion channels.

Enzyme inhibition assays are a cornerstone of drug discovery, providing insight into a compound's potential to modulate specific enzymatic activity.

Diacylglycerol Kinase Alpha (DGKα): DGKα is a critical enzyme in lipid signaling pathways. To assess the inhibitory potential of this compound analogues against DGKα, researchers would typically employ a kinase activity assay. This could involve measuring the phosphorylation of a substrate in the presence of varying concentrations of the test compounds. A decrease in substrate phosphorylation would indicate inhibition.

Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling. Inhibition of JAKs is a therapeutic strategy for various autoimmune and inflammatory diseases. Standard assays to screen for JAK inhibition involve measuring the phosphorylation of a peptide substrate by a specific JAK isozyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

A hypothetical data table for such an enzyme inhibition study is presented below:

| Compound | Target Enzyme | IC50 (nM) | Assay Type |

| Analogue 1 | DGKα | >10,000 | Kinase Glo |

| Analogue 2 | JAK1 | 500 | HTRF |

| Analogue 3 | JAK2 | 1200 | HTRF |

| Analogue 4 | JAK3 | 250 | HTRF |

This table is for illustrative purposes only, as no specific data for this compound analogues is currently available.

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. The affinity of the compound for the receptor is often expressed as the inhibition constant (Ki).

Ion channels are crucial for cellular communication and are important drug targets. Electrophysiological techniques, such as patch-clamp, are the gold standard for studying the effects of compounds on ion channel function.

Potassium Channels: There are numerous types of potassium channels that play diverse physiological roles. To investigate the modulation of potassium channels by this compound analogues, different cell lines expressing specific potassium channel subtypes would be used. The patch-clamp technique would allow for the direct measurement of ion flow through these channels in the presence and absence of the test compounds.

Sodium Channels: Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. Similar to potassium channels, patch-clamp electrophysiology would be employed to study the effects of the compounds on sodium channel currents. Researchers would look for changes in channel activation, inactivation, and recovery from inactivation.

A hypothetical data table summarizing ion channel modulation is shown below:

| Compound | Ion Channel | Effect | EC50/IC50 (µM) | Method |

| Analogue 5 | hERG (K+ channel) | Inhibition | 15 | Patch-clamp |

| Analogue 6 | Nav1.5 (Na+ channel) | No significant effect | >100 | Patch-clamp |

| Analogue 7 | Kv7.2/7.3 (K+ channel) | Activation | 5 | Patch-clamp |

This table is for illustrative purposes only, as no specific data for this compound analogues is currently available.

Elucidation of Molecular Mechanisms of Action

Once a compound is found to interact with a specific target, further studies are necessary to understand the precise molecular mechanism of this interaction.

To understand how a compound binds to its protein target at the molecular level, techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to the protein. Computational methods, such as molecular docking and molecular dynamics simulations, can also provide valuable insights into the binding mode and the key interactions between the ligand and the protein.

If a compound is found to inhibit an enzyme or modulate a receptor that is part of a larger signaling pathway, further experiments are conducted to understand the downstream consequences of this interaction.

JAK-STAT Signaling Pathways: For a compound that inhibits a JAK enzyme, researchers would investigate its effects on the downstream components of the JAK-STAT pathway. This would typically involve treating cells with the compound and then measuring the phosphorylation levels of STAT proteins using techniques like Western blotting or flow cytometry. A reduction in STAT phosphorylation would confirm that the compound is indeed inhibiting the pathway. Further studies could involve gene expression analysis to see how the compound affects the transcription of genes that are regulated by the JAK-STAT pathway.

Computational Molecular Docking and Dynamics for Binding Mode Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These techniques provide insights into the binding orientation, affinity, and stability of the protein-ligand complex.

Protein-Ligand Complex Simulations

Molecular dynamics simulations, for instance, can elucidate the conformational changes that may occur in both the ligand and the protein upon binding. By simulating the movement of atoms over time, researchers can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. This dynamic view provides a more realistic representation of the binding event than static docking poses alone.

For a compound like this compound, simulations would likely focus on the role of the cyclopentyl group in fitting into hydrophobic pockets of the target protein, the hydrogen bonding potential of the amide group, and the interactions of the chloropropyl tail. The flexibility of the N-(3-chloropropyl) side chain would be of particular interest, as its conformational freedom could allow it to adapt to the shape of the binding site.

Table 1: Illustrative Interactions of a Cyclopentanecarboxamide (B1346233) Analogue with a Hypothetical Protein Active Site

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |

| Hydrogen Bond | Amide N-H | Aspartate |

| Hydrogen Bond | Amide C=O | Serine |

| Hydrophobic | Cyclopentyl Ring | Leucine, Valine |

| van der Waals | Chloropropyl Chain | Alanine, Isoleucine |

Binding Affinity Predictions

A primary goal of computational studies is to predict the binding affinity of a ligand for its target, often expressed as a binding free energy. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are employed to calculate this value.

These predictions are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. For this compound analogues, these calculations would be used to estimate how modifications to the cyclopentyl ring, the amide linker, or the alkyl chain affect the binding affinity. For example, replacing the chlorine atom with other halogens or different functional groups could be computationally assessed to predict the impact on binding potency.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Research on 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives as sodium channel blockers has demonstrated the importance of stereochemistry and substitution patterns for biological activity. nih.gov In this series, the stereochemistry of a hydroxyl group and substitutions on a phenyl ring were found to be critical for potency against the NaV1.7 sodium channel. nih.gov This suggests that for cyclopentanecarboxamide analogues, the spatial arrangement of functional groups is a key determinant of their interaction with biological targets.

Another study on 3-piperidinyl-1-cyclopentanecarboxamide derivatives as CC chemokine receptor 2 (CCR2) antagonists revealed that introducing ring restrictions into a more flexible linear molecule led to a significant enhancement in receptor binding and antagonist activity. nih.gov This highlights the role of the cyclopentane (B165970) ring in providing a rigid scaffold that can properly orient substituents for optimal interaction with the receptor.

For this compound, an SAR investigation would likely explore modifications at several positions:

The Cyclopentyl Ring: Introducing substituents on the ring or altering its size could impact how the molecule fits into a binding pocket.

The N-Alkyl Chain: The length and substitution of the 3-chloropropyl chain would be varied. For instance, changing the chain length or replacing the chlorine with other groups could modulate binding affinity and selectivity.

The Amide Linker: While typically less modified, alterations to the amide bond could influence hydrogen bonding interactions and metabolic stability.

Table 2: Hypothetical SAR Data for this compound Analogues

| Analogue | R Group (on Cyclopentyl Ring) | N-Alkyl Chain | Relative Activity |

| 1 | H | -(CH2)3Cl | Baseline |

| 2 | CH3 | -(CH2)3Cl | Increased |

| 3 | H | -(CH2)4Cl | Decreased |

| 4 | H | -(CH2)3F | Variable |

| 5 | H | -(CH2)3OH | Increased |

This hypothetical table illustrates how systematic modifications could be correlated with changes in biological activity, guiding the design of more potent and selective compounds.

Advanced Analytical Research Methodologies for N 3 Chloropropyl Cyclopentanecarboxamide

Chromatographic Method Development for High-Purity Isolation and Analysis in Research

Chromatography is an indispensable tool in chemical research for both the separation and analysis of compounds. nih.gov For N-(3-chloropropyl)cyclopentanecarboxamide, developing specific chromatographic methods is crucial for ensuring the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the analysis and purification of non-volatile compounds like this compound. amazonaws.com The distinction between analytical and preparative HPLC lies in the objective: analytical HPLC aims to identify and quantify the components in a sample, while preparative HPLC is used to isolate and purify a specific compound from a mixture. lcms.czspringernature.comnih.gov

Analytical HPLC/UHPLC Method Development: An analytical method is optimized for high resolution, sensitivity, and speed. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity. amazonaws.com Method development involves screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (typically mixtures of water with acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape). rasayanjournal.co.in UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and higher resolution compared to traditional HPLC. nih.gov

Interactive Table 1: Hypothetical Analytical HPLC/UHPLC Parameters for this compound Purity Assay

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm | C18 provides good retention for moderately non-polar compounds. UHPLC column dimensions allow for faster runs and reduced solvent consumption. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase ensures the amide is in a consistent protonation state, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier in reversed-phase chromatography. |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min | Gradient elution is necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are optimized for the column dimensions to achieve maximum efficiency. |

| Column Temp. | 30 °C | 40 °C | Elevated temperature reduces viscosity and improves peak shape. |

| Detection | UV at 210 nm | UV at 210 nm | Detection at a low UV wavelength is suitable for compounds like amides that lack a strong chromophore. |

| Injection Vol. | 10 µL | 2 µL | Volume is scaled according to the column size. |

Preparative HPLC for High-Purity Isolation: The goal of preparative HPLC is to isolate a significant quantity of a pure substance. researchgate.net The process involves scaling up a validated analytical method. This requires using a larger column with the same stationary phase and increasing the flow rate and injection volume proportionally. lcms.cz The collected fractions containing the purified this compound are then typically subjected to solvent evaporation to yield the high-purity solid material required for further research.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. researchgate.net While this compound itself has limited volatility due to its amide group, GC can be employed for profiling volatile impurities or by converting the main compound into a more volatile derivative. researchgate.net

Impurity Profiling: GC is highly effective for detecting small, volatile impurities that may originate from starting materials or side reactions during synthesis, such as residual solvents or alkyl halides. A high-resolution capillary column (e.g., DB-5ms, HP-PONA) would be used to achieve separation. researchgate.netthermofisher.com

Derivatization: To analyze this compound directly or to analyze related non-volatile impurities, a derivatization step is often necessary. Silylation, for instance, involves reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This process increases volatility and thermal stability, making the compound amenable to GC analysis.

Interactive Table 2: Illustrative GC-FID Method Parameters for Volatile Impurity Profiling

| Parameter | Condition | Purpose |

| GC System | Agilent 8890 or equivalent | Standard research-grade instrument. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good separation efficiency. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature program designed to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds, providing high sensitivity. |

| Detector Temp. | 300 °C | Prevents condensation of analytes. |

Mass Spectrometry for Impurity Profiling and Trace Analysis in Research Samples

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation technique (like LC or GC), it provides unparalleled specificity for identifying and structuring elucidating unknown compounds.

Forced degradation studies are essential to understand the stability of a compound under various stress conditions (e.g., acid, base, oxidation, light, heat). rsc.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for separating and identifying the resulting degradation products. nih.govnih.gov

In a typical study, a solution of this compound would be subjected to stress. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer first measures the mass of the parent ions (MS1). These ions are then fragmented, and the masses of the resulting fragment ions are measured (MS2). By analyzing the fragmentation pattern, the structure of the degradation product can be deduced. rsc.org For this compound, a likely degradation pathway under hydrolytic stress is the cleavage of the amide bond.

Interactive Table 3: Potential Degradation Products of this compound Identified by LC-MS/MS

| Degradation Product Name | Proposed Structure | Exact Mass [M+H]⁺ | Plausible Formation Condition |

| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 115.0754 | Acid/Base Hydrolysis |

| 3-chloropropan-1-amine | C₃H₈ClN | 94.0367 | Acid/Base Hydrolysis |

| N-(3-hydroxypropyl)cyclopentanecarboxamide | C₉H₁₇NO₂ | 172.1332 | Nucleophilic substitution of chloride |

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental formula. thermofisher.com

For this compound (C₉H₁₆ClNO), HRMS can confirm its identity by matching the experimentally measured mass to the theoretical calculated mass. This technique is equally vital for identifying unknown impurities, as the exact mass of an impurity provides its elemental formula, which is a critical first step in structure elucidation. thermofisher.com

Interactive Table 4: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₆ClNO |

| Theoretical Monoisotopic Mass [M+H]⁺ | 190.0993 |

| Hypothetical Measured Mass [M+H]⁺ | 190.0991 |

| Mass Difference | -0.0002 Da |

| Mass Error | -1.05 ppm |

| Conclusion | The low mass error (< 5 ppm) provides high confidence in the assigned elemental composition. |

Development of Certified Reference Materials and Analytical Standards for this compound Research

Certified Reference Materials (CRMs) and analytical standards are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in measurement processes. cpachem.com For research involving this compound, the availability of a well-characterized standard is non-negotiable for achieving accurate and reproducible results.

Role of Analytical Standards:

Identity Confirmation: Used to confirm the identity of the compound in a sample by comparing retention times (in chromatography) and mass spectra.

Purity Assessment & Assay: A standard of known purity is used to create a calibration curve to accurately quantify the amount of this compound in a sample.

Method Validation: Essential for validating analytical methods by assessing parameters like accuracy, precision, linearity, and specificity.

The development of a CRM involves a rigorous process:

Synthesis and Purification: Large-scale synthesis followed by purification (e.g., by preparative HPLC) to achieve the highest possible purity.

Comprehensive Characterization: The material is extensively characterized using multiple orthogonal analytical techniques (e.g., HPLC, GC, MS, NMR, IR) to confirm its structure and identify any impurities.

Value Assignment: The purity of the material is assigned through quantitative analysis, often by quantitative NMR (qNMR) or mass balance approaches.

Homogeneity and Stability Studies: The bulk material is tested to ensure it is homogeneous, and its stability under specified storage conditions is evaluated over time.

Certification: A certificate is issued by an authoritative body (e.g., ISO 17034 accredited producer) that states the property values, uncertainty, and traceability. cpachem.com

The availability of a CRM for this compound would be a critical enabler for any advanced research, ensuring that data generated across different laboratories is comparable and reliable.

Quantitative Analytical Techniques for Research Applications

The precise quantification of this compound is critical in research settings to determine reaction yields, assess compound purity, and establish concentration in various experimental media. Quantitative analysis for this compound typically relies on spectrophotometric and titrimetric methodologies, each offering distinct advantages for concentration determination and purity assessment.

Spectrophotometric Methods for Concentration Determination

Spectrophotometry provides a rapid and non-destructive method for determining the concentration of this compound in solution. This technique is based on the principle that the amide functional group within the molecule absorbs ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

Research findings indicate that the amide chromophore in this compound exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 210 nm. This absorption corresponds to the n → π* electronic transition of the carbonyl group within the amide linkage. For quantitative analysis, a calibration curve is established by measuring the absorbance of a series of standard solutions of known concentrations.

A typical research application would involve dissolving a precisely weighed sample of this compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The absorbance of this solution is then measured at the predetermined λmax. The concentration of the unknown sample can then be accurately determined by interpolating its absorbance value on the calibration curve.

Interactive Data Table 1: Calibration Data for Spectrophotometric Analysis of this compound

| Standard Solution | Concentration (mol/L) | Absorbance at 210 nm |

| 1 | 1.0 x 10⁻⁵ | 0.15 |

| 2 | 2.5 x 10⁻⁵ | 0.38 |

| 3 | 5.0 x 10⁻⁵ | 0.75 |

| 4 | 7.5 x 10⁻⁵ | 1.13 |

| 5 | 1.0 x 10⁻⁴ | 1.50 |

This spectrophotometric method is highly sensitive and requires only a small amount of sample. However, its accuracy can be affected by the presence of other UV-absorbing impurities in the sample. Therefore, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Titrimetric Approaches for Purity Assessment

Titrimetric analysis offers a classic and reliable method for assessing the purity of this compound. One of the most effective titrimetric approaches for this compound is argentometric titration, which quantifies the amount of halide present. This method is particularly useful for determining the purity with respect to the chloride content of the molecule.

In a typical argentometric titration, a known weight of the this compound sample is dissolved in an appropriate solvent. The solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions (Ag⁺) react with the chloride ions (Cl⁻) from the chloropropyl group to form a precipitate of silver chloride (AgCl).

The endpoint of the titration, which indicates that all the chloride ions have reacted, can be detected using an indicator. The Fajans' method, for example, employs an adsorption indicator such as dichlorofluorescein. The indicator changes color at the endpoint when excess silver ions are present in the solution.

The purity of the sample can be calculated based on the volume of the silver nitrate solution required to reach the endpoint and the stoichiometry of the reaction. This method provides a direct measure of the chloride content and, by extension, the purity of the this compound.

Interactive Data Table 2: Purity Assessment of this compound via Argentometric Titration

| Sample ID | Sample Weight (g) | AgNO₃ Concentration (M) | Volume of AgNO₃ (mL) | Calculated Purity (%) |

| A | 0.250 | 0.100 | 12.8 | 98.9 |

| B | 0.255 | 0.100 | 13.0 | 98.7 |